2-Bromo-4-(cyclohexyloxy)-1-methylbenzene
Description
Contextual Significance of Halogenated Aryl Ethers in Contemporary Organic Chemistry
Halogenated aryl ethers represent a significant class of organic compounds characterized by an ether group (an oxygen atom connected to an aryl group and an alkyl or another aryl group) and one or more halogen atoms attached to the aromatic ring. byjus.comwikipedia.org Their importance in modern organic chemistry stems from the unique combination of chemical properties conferred by these functional groups.
The ether linkage, particularly with an aryl group, is generally stable due to the partial double bond character of the aryl C-O bond, which makes it stronger than a typical alkyl C-O bond. sarthaks.com The alkoxy group (-OR) on the aromatic ring acts as an activating group, increasing electron density at the ortho and para positions and facilitating electrophilic substitution reactions. byjus.com
The halogen substituent (e.g., bromine, chlorine) serves as a versatile functional handle. It provides a reactive site for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The stability of the aryl ether backbone combined with the reactivity of the carbon-halogen bond makes these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like flame retardants. wikipedia.orgmdpi.com
Rationale for the Academic Investigation of 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene
The specific academic and industrial interest in this compound arises primarily from its potential as a specialized building block in multi-step organic synthesis. The molecule's structure is strategically functionalized for creating more complex target compounds.
The key structural features that underpin its utility are:
A Brominated Aromatic Ring : The bromine atom at the 2-position provides a specific site for cross-coupling reactions, allowing for the controlled introduction of new substituents.
A Cyclohexyloxy Group : This bulky, lipophilic ether group can influence the solubility, conformation, and biological activity of the final product.
A Methyl Group : The methyl group on the toluene (B28343) core can affect the electronic properties and steric environment of the benzene (B151609) ring.
The compound is commercially available for research and manufacturing purposes, indicating its role as an intermediate rather than a final product. chemscene.com Its structure is analogous to intermediates used in the synthesis of pharmacologically active agents. For instance, the structurally similar compound, 4-bromo-1-chloro-2-(4-cyclohexyloxy-benzyl)-benzene, is documented as an intermediate in the preparation of glucopyranosyl-substituted benzyl-benzene derivatives, which are investigated for their potential as antidiabetic drugs. google.com This suggests a strong rationale for investigating this compound as a precursor for novel therapeutic agents.
Scope and Objectives of Scholarly Research on this Specific Aromatic Compound
Scholarly research involving this compound is centered on its application in synthetic chemistry. The primary objective is to utilize this compound as a key fragment for constructing larger, high-value molecules.
The scope of this research typically includes:
Synthetic Methodology : Developing and optimizing synthetic routes that use this compound as a starting material. This often involves leveraging the bromine atom for metal-catalyzed cross-coupling reactions to build molecular complexity. mdpi.com
Intermediate for Target Molecules : The main goal is to incorporate the "2-bromo-4-(cyclohexyloxy)-1-methylphenyl" moiety into a larger molecular framework. Research focuses on its reactions with other molecules to assemble target structures, particularly those with potential biological activity.
Medicinal Chemistry : In the context of drug discovery, this compound could be used to synthesize a library of related derivatives for structure-activity relationship (SAR) studies. By modifying the molecule at the bromine position, chemists can systematically alter the final compound's properties to enhance its efficacy or other pharmacological parameters.
Given its status as a research chemical, the overarching objective is not to study the compound for its own intrinsic properties but to exploit its chemical reactivity as a means to an end in the synthesis of novel and complex chemical entities. chemscene.com
Overview of Structurally Related Chemical Entities and Their Established Research Relevance
The research relevance of this compound is further understood by examining structurally similar compounds that are well-established in organic synthesis.
Simple Brominated Aromatics : Compounds like 1-bromo-4-methylbenzene (p-bromotoluene) and 2-bromo-4-chloro-1-methylbenzene are fundamental building blocks. nih.govsigmaaldrich.com They are widely used in synthesis to introduce a substituted phenyl group via cross-coupling reactions.
Halogenated Anisole Derivatives : Molecules such as 1-bromo-4-methoxy-2-methylbenzene are closely related. nih.gov The methoxy (B1213986) group is a simpler alkoxy substituent than cyclohexyloxy, but it serves a similar electronic role in activating the aromatic ring. byjus.com These compounds are common intermediates in the synthesis of natural products and pharmaceuticals.
Bromophenol Derivatives : Natural bromophenols, found in marine algae, and their synthetic derivatives are investigated for a range of biological activities, including antioxidant and anticancer properties. mdpi.com They serve as precursors for aryl ethers and highlight the broader interest in halogenated phenolic structures in medicinal chemistry.
Complex Pharmaceutical Intermediates : The compound 4-bromo-1-chloro-2-(4-cyclohexyloxy-benzyl)-benzene, used in synthesizing potential diabetes treatments, is a direct example of a more complex but structurally related intermediate. google.com Its documented use underscores the value of the bromo-cyclohexyloxy-phenyl motif in constructing sophisticated, biologically active molecules.
These related entities demonstrate the established utility of the core structural features present in this compound, reinforcing its role as a valuable tool in the synthetic chemist's repertoire.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1369920-15-9 chemscene.com |
| Molecular Formula | C₁₃H₁₇BrO chemscene.com |
| Molecular Weight | 269.18 g/mol chemscene.com |
| Topological Polar Surface Area | 9.23 Ų chemscene.com |
| LogP | 4.47 chemscene.com |
| Hydrogen Bond Acceptors | 1 chemscene.com |
| Hydrogen Bond Donors | 0 chemscene.com |
| Rotatable Bonds | 2 chemscene.com |
Retrosynthetic Analysis of the Target Compound: Strategic Disconnections
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, three primary disconnection points can be identified, each leading to distinct synthetic strategies.
Disconnection of the Aryl-Oxygen Ether Linkage: Foundational Precursors and Coupling Protocols
The most intuitive disconnection involves cleaving the C-O bond of the ether linkage. This approach identifies 2-bromo-4-methylphenol (B149215) and a cyclohexyl electrophile as the key precursors. The forward reaction would then involve an etherification reaction. Several established protocols can be considered for this transformation:
Williamson Ether Synthesis: This classical method involves the reaction of the sodium or potassium salt of 2-bromo-4-methylphenol (the phenoxide) with a cyclohexyl halide or a cyclohexyl derivative bearing a good leaving group (e.g., tosylate). pearson.comwikipedia.orgbyjus.com The reaction proceeds via an S_N2 mechanism. wikipedia.orggoogle.com For this specific transformation, the use of a secondary electrophile (cyclohexyl derivative) can be challenging due to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com To favor substitution, aprotic polar solvents and careful temperature control are crucial. masterorganicchemistry.comfrancis-press.com
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol and a nucleophile (in this case, the phenol) under mild conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgmissouri.edubyjus.com The Mitsunobu reaction is particularly advantageous for the coupling of secondary alcohols as it proceeds with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgmissouri.edu
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the formation of aryl ethers, including those from hindered phenols. organic-chemistry.orgwikipedia.orgyoutube.com The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base to couple an aryl halide or triflate with an alcohol. wikipedia.org While originally developed for C-N bond formation, its application has been extended to C-O coupling. wikipedia.org This method could be particularly useful if starting from 2-bromo-4-methylphenol and cyclohexanol (B46403).
A second retrosynthetic strategy involving the disconnection of the aryl-oxygen bond would start from 4-(cyclohexyloxy)-1-methylbenzene, which would then be subjected to regioselective bromination.
Disconnection of the Aryl-Bromine Bond: Approaches for Regioselective Bromination
Another key disconnection involves the removal of the bromine atom, leading to the precursor 4-(cyclohexyloxy)-1-methylbenzene. The synthesis would then require a regioselective bromination step. The hydroxyl group in phenols and the alkoxy group in aryl ethers are strongly activating and ortho, para-directing. In 4-(cyclohexyloxy)-1-methylbenzene, the para position relative to the cyclohexyloxy group is occupied by the methyl group. Therefore, bromination is expected to occur at the ortho positions.
Achieving mono-bromination at the desired position (ortho to the cyclohexyloxy group and meta to the methyl group) requires careful control of reaction conditions to prevent the formation of di-brominated byproducts. Common brominating agents and conditions include:
Bromine in a suitable solvent: The use of elemental bromine in solvents like acetic acid, chloroform, or carbon tetrachloride is a traditional method. quickcompany.in Low temperatures are often employed to enhance selectivity.
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to elemental bromine. nih.gov It is often used in the presence of a catalyst or initiator.
The challenge lies in controlling the regioselectivity to favor the 2-bromo isomer over the 3-bromo isomer, although the directing effects of the cyclohexyloxy group would strongly favor bromination at the positions ortho to it.
Strategies for the and Positional Control of the Methyl Substituent
A third retrosynthetic approach involves the disconnection of the methyl group. This would lead to 3-bromo-5-(cyclohexyloxy)phenol, which is not a readily available starting material. A more plausible strategy would involve the synthesis of a brominated cyclohexyl phenyl ether followed by the introduction of the methyl group. However, direct methylation of the aromatic ring at a specific position can be challenging and may require more complex multi-step sequences, such as formylation followed by reduction or through a directed ortho-metalation strategy. Given the relative ease of starting with a methylated precursor like p-cresol (B1678582), this disconnection is generally considered less efficient.
Synthesis and Derivatization of Key Precursor Compounds
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
Preparation and Functionalization of Cyclohexanol Derivatives for Etherification
Cyclohexanol itself is a readily available starting material. For etherification reactions like the Williamson synthesis, it is often necessary to convert the hydroxyl group into a better leaving group to facilitate nucleophilic attack by the phenoxide. A common strategy is the conversion of cyclohexanol to a cyclohexyl tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). pearson.com Alternatively, cyclohexyl bromide or iodide can be used, which can be prepared from cyclohexanol by reaction with the corresponding hydrohalic acid or other halogenating agents.
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclohexanol | p-Toluenesulfonyl chloride, pyridine | Cyclohexyl tosylate | Varies | pearson.com |
| Cyclohexanol | HBr | Cyclohexyl bromide | Varies | N/A |
Synthesis of Substituted Bromobenzene (B47551) Intermediates
The primary bromobenzene intermediate is 2-bromo-4-methylphenol. This compound is most commonly synthesized via the regioselective bromination of p-cresol (4-methylphenol). The hydroxyl group of the phenol (B47542) is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs at the ortho positions. To achieve mono-bromination and avoid the formation of 2,6-dibromo-4-methylphenol, careful control of the reaction conditions is essential.
Several methods have been reported for the selective ortho-bromination of p-cresol:
Direct Bromination with Br₂: This is a common method where bromine is added to a solution of p-cresol in a solvent like chloroform or carbon tetrachloride at low temperatures (-5 to 10 °C). google.comquickcompany.ingoogle.com Yields are generally high, but control of stoichiometry and temperature is critical to minimize di-bromination. google.combyjus.com
Bromination with N-Bromosuccinimide (NBS): Using NBS in a solvent like methanol in the presence of an acid catalyst like p-toluenesulfonic acid can provide high yields and selectivity for the ortho-brominated product. nih.gov
| Starting Material | Brominating Agent | Solvent | Catalyst/Conditions | Product | Yield (%) | Purity (%) | Reference |
| p-Cresol | Bromine | Chloroform | -5 to 10 °C, 3-8 hours | 2-Bromo-4-methylphenol | >99 | >98 | missouri.edugoogle.com |
| p-Cresol | Bromine | Carbon Tetrachloride | 32 °C, 8 hours | 2-Bromo-4-methylphenol | High | 96 | quickcompany.in |
| p-Cresol | NBS | Methanol | p-TsOH (10 mol%), rt, 25 min | 2-Bromo-4-methylphenol | 92 | N/A | nih.gov |
An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a multi-step process requiring precise control over aromatic functionalization. The synthesis of this compound, which features a substituted toluene core, hinges on two critical transformations: the formation of an ether linkage at the C-4 position and the regioselective introduction of a bromine atom at the C-2 position. This article explores various synthetic methodologies for achieving these transformations, focusing on the strategic functionalization of toluene derivatives, a comparative analysis of etherification reactions, and advanced bromination techniques.
3 Controlled Functionalization of Toluene Derivatives
Toluene and its derivatives are fundamental building blocks in organic synthesis, offering a versatile scaffold for the construction of complex molecules. eurekaselect.comresearchgate.net The controlled functionalization of the toluene ring is paramount for preparing precursors to this compound. A common and logical precursor is 4-methylphenol (p-cresol), which already contains the required methyl group and a hydroxyl group at the desired C-4 position, primed for etherification.
Alternatively, synthetic strategies can commence with toluene itself. This approach necessitates the introduction of a functional group at the para-position, which can later be converted to a hydroxyl group. This can be achieved through various C-H activation and functionalization methods, although these routes are often more complex than starting with a pre-functionalized precursor like p-cresol. researchgate.netacs.orgorganic-chemistry.org Given the efficiency, the most direct route to the target compound's backbone begins with the etherification of p-cresol.
Structure
3D Structure
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
2-bromo-4-cyclohexyloxy-1-methylbenzene |
InChI |
InChI=1S/C13H17BrO/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
InChI Key |
SODSIXCESQOEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CCCCC2)Br |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 2 Bromo 4 Cyclohexyloxy 1 Methylbenzene
Reactivity Profile of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene is a composite of the electronic effects exerted by its substituents. These effects determine the susceptibility of the ring to attack by electrophiles, nucleophiles, and radicals.
Influence of Substituents on Electrophilic Aromatic Substitution: Directing Effects and Activation
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. erowid.org The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the ring. libretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. masterorganicchemistry.comchemistrysteps.com
In this compound, the substituents are:
Methyl group (-CH₃): This is a weakly activating group that directs incoming electrophiles to the ortho and para positions. It donates electron density to the ring primarily through an inductive effect. libretexts.orglibretexts.org
Cyclohexyloxy group (-OC₆H₁₁): Alkoxy groups are strongly activating and are ortho-, para-directing. organicchemistrytutor.com They donate electron density through a strong resonance effect (pi-donation from the oxygen lone pairs), which outweighs their inductive electron-withdrawing effect due to the oxygen's electronegativity. libretexts.orgorganicchemistrytutor.com
Bromine atom (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate (sigma complex) via resonance. masterorganicchemistry.comchadsprep.com
The directing effects of the substituents determine the position of substitution. The available positions on the ring are C3, C5, and C6.
The cyclohexyloxy group at C4 strongly directs to its ortho positions, C3 and C5.
The methyl group at C1 directs to its ortho position (C6) and its para position (C4, which is already substituted).
The bromo group at C2 directs to its ortho position (C3) and its para position (C5).
All three substituents direct towards positions 3 and 5. The directing influences are cooperative, strongly favoring substitution at these sites. Steric hindrance from the adjacent bulky cyclohexyloxy and bromo groups might influence the ratio of substitution between the C3 and C5 positions.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -CH₃ (Methyl) | C1 | Electron-donating (Inductive) | Weakly Activating | Ortho, Para |
| -Br (Bromo) | C2 | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Weakly Deactivating | Ortho, Para |
| -OC₆H₁₁ (Cyclohexyloxy) | C4 | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Strongly Activating | Ortho, Para |
Nucleophilic Aromatic Substitution: Activation Requirements and Mechanistic Pathways
Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group (like a halogen). lumenlearning.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comlibretexts.org
The aromatic ring of this compound is electron-rich due to the presence of the activating methyl and cyclohexyloxy groups. It lacks the requisite electron-withdrawing groups needed to facilitate the addition-elimination SNAr mechanism. Therefore, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions. uomustansiriyah.edu.iq
For nucleophilic substitution to occur on such a non-activated aryl halide, more drastic conditions are required, which could proceed through alternative mechanistic pathways:
Benzyne (B1209423) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur. The base abstracts a proton from a carbon adjacent to the bromine, leading to the elimination of HBr and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. uomustansiriyah.edu.iq
Metal-Catalyzed Reactions: As discussed in section 3.2, transition metal catalysts, particularly palladium, can facilitate the substitution of the bromine atom with various nucleophiles through pathways distinct from the SNAr mechanism.
Investigation of Radical-Mediated Reactions of Brominated Aromatics
Aryl halides, including aryl bromides, can serve as precursors to aryl radicals. The generation of an aryl radical from this compound would involve the homolytic cleavage of the C-Br bond. This process typically requires energy input, often in the form of light (photolysis) or the use of a radical initiator. nih.govnih.gov
Modern methods for generating aryl radicals from aryl bromides often employ photoredox catalysis. nih.gov In a typical scenario, a photocatalyst, upon excitation by visible light, becomes a potent single-electron reductant. This excited catalyst can transfer an electron to the aryl bromide, forming a radical anion. This radical anion is unstable and rapidly fragments, ejecting a bromide ion to produce the desired aryl radical. nih.gov This aryl radical can then participate in various subsequent reactions, such as hydrogen atom abstraction or addition to an unsaturated system. libretexts.org For example, photo-induced palladium catalysis can facilitate the generation of an aryl radical from an aryl bromide, which can then add to dienes in reactions like 1,4-arylalkylation. acs.org
Mechanistic Pathways of Cross-Coupling Reactions Involving the Bromine Substituent
The carbon-bromine bond in this compound is the most common site for synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Optimization and Mechanistic Intermediates
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. musechem.comlibretexts.org
The catalytic cycle for the Suzuki-Miyaura coupling of this compound generally involves three key steps: libretexts.orgyonedalabs.com
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl bromide, inserting into the C-Br bond. This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle. yonedalabs.comchemrxiv.org
Transmetalation: The organoboron reagent, activated by the base (e.g., by forming a boronate species), transfers its organic group to the palladium center, displacing the bromide. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the catalytically active Pd(0) species. libretexts.org
Optimization of the Suzuki coupling for a substrate like this compound involves the careful selection of the catalyst, ligands, base, and solvent.
| Component | Examples | Function |
|---|---|---|
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor, provides the active Pd(0) species. |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. |
| Solvent | Toluene (B28343), Dioxane, THF, DMF, often with water | Solubilizes reactants and influences reaction rate. |
Buchwald-Hartwig Amination: Ligand Effects and Catalytic Cycle Analysis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. libretexts.org This reaction provides a powerful method for synthesizing arylamines from this compound.
The catalytic cycle is analogous to that of the Suzuki coupling: youtube.comnih.govacs.org
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base deprotonates the amine to form a palladium amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. nih.gov Ligands must be electron-rich and sterically bulky. These features facilitate the crucial reductive elimination step, which is often rate-limiting, and prevent undesired side reactions like β-hydride elimination. nih.govorganic-chemistry.org The development of specialized phosphine (B1218219) ligands by groups like Buchwald and Hartwig has been instrumental in expanding the scope and efficiency of this reaction. youtube.com
| Ligand | Key Feature | Effect on Catalytic Cycle |
|---|---|---|
| Josiphos | Bidentate, ferrocene-based | Effective for a broad range of substrates. |
| XPhos | Bulky, electron-rich biaryl phosphine | Promotes efficient reductive elimination, high catalyst turnover. |
| SPhos | Bulky, electron-rich biaryl phosphine | Similar to XPhos, often used for challenging substrates. |
| BrettPhos | Extremely bulky biaryl phosphine | Enables couplings at low temperatures and with challenging amines. |
Exploration of Negishi, Stille, and Sonogashira Coupling Reactions
The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this compound, this would entail reaction with an organozinc reagent (R-ZnX) in the presence of a palladium(0) catalyst. The reaction is valued for its tolerance of a wide range of functional groups and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide. wikipedia.org In the context of this compound, it would react with an organostannane (R-SnR'₃) catalyzed by palladium(0). wikipedia.orgpsu.edu This method is advantageous due to the air and moisture stability of organostannane reagents. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comorganic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a substituted alkyne. This reaction is notable for its mild reaction conditions, often proceeding at room temperature. wikipedia.org
A comparative overview of these coupling reactions is presented in the table below.
| Reaction | Coupling Partner | Catalyst System | Key Advantages | Key Disadvantages |
| Negishi | Organozinc (R-ZnX) | Palladium(0) or Nickel | High functional group tolerance, couples sp, sp², and sp³ carbons. wikipedia.org | Organozinc reagents can be sensitive to air and moisture. |
| Stille | Organostannane (R-SnR'₃) | Palladium(0) | Air and moisture stable reagents. wikipedia.org | High toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium(0) and Copper(I) | Mild reaction conditions. wikipedia.org | Requires an amine base. jk-sci.com |
In-depth Mechanistic Investigations of Catalytic Cycles
The catalytic cycles of the Negishi, Stille, and Sonogashira reactions, while distinct in their specifics, share a common mechanistic framework typical of palladium-catalyzed cross-coupling reactions. wildlife-biodiversity.comnih.gov This framework generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. mit.eduillinois.edu
Catalytic Cycle Overview:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. illinois.edu The aryl bromide, this compound, reacts with the Pd(0) complex, leading to the oxidative addition of the carbon-bromine bond to the palladium center. This forms a Pd(II) intermediate. illinois.eduyoutube.com The relative rates of oxidative addition for aryl halides follow the trend I > OTf > Br >> Cl. wikipedia.org
Transmetalation: In this step, the organic group (R) from the organometallic reagent (organozinc, organotin, or copper acetylide) is transferred to the palladium(II) center, displacing the halide. illinois.edu This forms a new diorganopalladium(II) complex. wikipedia.orgwikipedia.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. illinois.edu This forms the new carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. illinois.eduyoutube.com For this step to occur, the two organic ligands typically need to be in a cis orientation to each other. wikipedia.org
Specifics for Each Reaction:
Negishi Coupling: The transmetalation step involves the transfer of an organic group from the organozinc reagent to the palladium center. youtube.com
Stille Coupling: The mechanism involves transmetalation from the organotin reagent. wikipedia.org The generally accepted catalytic cycle was proposed in the 1970s, though some mechanistic details are still debated. psu.edu
Sonogashira Coupling: This reaction has two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then participates in the transmetalation step with the Pd(II) intermediate. wikipedia.orglibretexts.org Copper-free Sonogashira variants also exist, where the alkyne is believed to coordinate directly to the palladium center before deprotonation. wikipedia.orglibretexts.org
Chemical Stability and Potential Transformations of the Cyclohexyloxy Group
The cyclohexyloxy group in this compound is an alkyl aryl ether linkage, which generally exhibits high chemical stability. wikipedia.org However, under specific conditions, it can undergo cleavage or other transformations.
Cleavage Reactions of Alkyl Aryl Ethers under Various Conditions
The cleavage of the C-O bond in ethers is a challenging transformation due to their general lack of reactivity. wikipedia.orgmasterorganicchemistry.com For alkyl aryl ethers, cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon.
Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, are commonly used to cleave ethers. libretexts.org The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the alkyl group in either an Sₙ1 or Sₙ2 fashion. wikipedia.org Given that the cyclohexyloxy group is secondary, the mechanism could have both Sₙ1 and Sₙ2 characteristics. The products of this reaction with this compound would be 2-bromo-4-methylphenol (B149215) and cyclohexyl halide. libretexts.org Diaryl ethers are generally not cleaved by acids. libretexts.org
Stability Under Acidic, Basic, and Oxidative Environments
Acidic Environments: As discussed, while stable under mild acidic conditions, the cyclohexyloxy group can be cleaved by strong, concentrated acids, especially at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com
Basic Environments: Ethers are generally very stable under basic and nucleophilic conditions, making them useful as protecting groups in synthesis. The C-O bond is resistant to cleavage by bases.
Oxidative Environments: The cyclohexyloxy group is generally resistant to oxidation. However, strong oxidizing agents under harsh conditions could potentially lead to degradation of the cyclohexyl ring. Studies on cyclohexyl acetate (B1210297) have shown that the C-H bonds in the cyclohexyloxy moiety can react with radicals like the tert-butylperoxy radical. researchgate.net It is also known that α-oxyalkyl radicals can be formed from ethers and react with electron-deficient substrates. nih.gov
Investigation of Potential Rearrangements and Intramolecular Cyclizations
While less common for saturated alkyl aryl ethers, rearrangements can occur under certain conditions, particularly with unsaturated systems. For instance, the Claisen rearrangement is a well-known thermal or acid-catalyzed rearrangement of allyl aryl ethers. wiley-vch.de Although the cyclohexyloxy group is saturated, acid-catalyzed rearrangements involving the formation of carbocation intermediates on the cyclohexyl ring could potentially occur, leading to isomeric products, though this is not a commonly reported transformation for simple cycloalkyl aryl ethers. mdpi.com
Intramolecular cyclization could be a possibility if a reactive functional group is introduced elsewhere in the molecule that can react with the ether oxygen or the aromatic ring. For the parent compound, this compound, such reactions are not readily apparent without further functionalization.
Reactivity of the Methyl Group: Specific Side-Chain Functionalization
The methyl group attached to the benzene ring is a site for specific chemical modifications, distinct from the reactivity of the aromatic ring itself.
Free Radical Bromination: The benzylic C-H bonds of the methyl group are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This makes the methyl group susceptible to free-radical substitution reactions. A common method for the functionalization of such methyl groups is free-radical bromination, often using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). researchgate.net This reaction would convert the methyl group of this compound into a bromomethyl group. This transformation is highly selective for the benzylic position over other positions on the molecule. oregonstate.educhegg.comma.edu The reaction is known to be inhibited by oxygen and the hydrogen bromide that is formed. google.com
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions (e.g., hot and acidic). libretexts.org This reaction, often referred to as side-chain or benzylic oxidation, would transform this compound into 3-bromo-5-(cyclohexyloxy)benzoic acid. libretexts.orgyoutube.com Regardless of the length of the alkyl side chain, it is typically oxidized down to a single carboxylic acid group attached directly to the ring, provided there is at least one benzylic hydrogen. libretexts.org
The table below summarizes the reactivity of the methyl group.
| Reaction | Reagents | Product Functional Group |
| Free Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Bromomethyl (-CH₂Br) |
| Oxidation | Potassium Permanganate (KMnO₄), Heat, Acid | Carboxylic Acid (-COOH) |
Selective Benzylic Halogenation and Subsequent Transformations
The methyl group attached to the benzene ring is a benzylic position and is susceptible to selective free radical halogenation. Benzylic bromination is a common transformation that can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. The selectivity for benzylic bromination over aromatic bromination is high under these conditions. gla.ac.uk
The reaction proceeds via a free radical chain mechanism:
Initiation: The initiator decomposes to form free radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the benzylic bromide and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical.
Termination: The reaction is terminated by the combination of any two radicals.
The resulting benzylic bromide, 1-(bromomethyl)-2-bromo-4-(cyclohexyloxy)benzene, is a versatile intermediate. The bromine atom at the benzylic position is a good leaving group and can be readily displaced by a variety of nucleophiles in SN1 or SN2 reactions. gla.ac.uk This allows for the introduction of a wide range of functional groups at the benzylic position.
Subsequent Transformations of the Benzylic Bromide:
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Benzylic alcohol |
| Alkoxides (RO⁻) | Benzylic ether |
| Cyanide (CN⁻) | Benzylic nitrile |
| Azide (N₃⁻) | Benzylic azide |
| Amines (RNH₂) | Benzylic amine |
| Thiolates (RS⁻) | Benzylic thioether |
These transformations significantly expand the synthetic utility of this compound.
Controlled Oxidation Reactions at the Methyl Group to Carbonyls or Carboxylic Acids
The benzylic methyl group can also undergo controlled oxidation to yield carbonyl compounds (aldehydes) or carboxylic acids. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as chromium trioxide (CrO₃) in pyridine (B92270) (Collins reagent) or pyridinium (B92312) chlorochromate (PCC) are commonly used for this purpose. Another method involves the Sommelet reaction, where the benzylic halide is treated with hexamine followed by hydrolysis.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the methyl group directly to a carboxylic acid. Potassium permanganate (KMnO₄) under basic conditions followed by acidic workup, or chromic acid (H₂CrO₄) are effective for this transformation.
The resulting aldehyde or carboxylic acid can then be used in a variety of subsequent reactions.
Condensation Reactions Involving Derived Aldehyde or Carboxylic Acid Intermediates
The aldehyde and carboxylic acid derivatives of this compound are valuable precursors for condensation reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds.
Reactions of the Aldehyde: The aldehyde can participate in a range of condensation reactions, including:
Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.
Aldol Condensation: Reaction with an enolate to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound.
Knoevenagel Condensation: Reaction with a compound containing an active methylene (B1212753) group in the presence of a weak base.
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
Schiff Base Formation: Condensation with a primary amine to form an imine. nih.gov
Reactions of the Carboxylic Acid: The carboxylic acid can be converted into more reactive derivatives, such as acid chlorides or esters, which can then undergo further condensation reactions:
Fischer Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Amide Formation: Reaction with an amine, often activated by a coupling agent or after conversion to an acid chloride, to form an amide.
Friedel-Crafts Acylation: The acid chloride derivative can be used to acylate another aromatic ring.
Stereochemical Aspects of Reactions Involving the Cyclohexyl Moiety
The presence of the cyclohexyloxy group introduces stereochemical complexity to the molecule and its reactions.
Conformational Analysis of the Cyclohexane (B81311) Ring and its Dynamics
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. maricopa.edu In this conformation, the substituents on the ring can occupy either axial or equatorial positions. youtube.com The chair conformation is dynamic and can undergo a "ring flip," where axial substituents become equatorial and vice versa. maricopa.edu
For the cyclohexyloxy group in this compound, the oxygen atom is attached to the benzene ring, and the cyclohexane ring is a substituent on this oxygen. The most stable conformation will be the one that minimizes steric interactions.
Impact of Substituents on Conformational Preferences and Reactivity
The reactivity of the cyclohexane ring itself is generally low, as it consists of unactivated C-H bonds. However, reactions that proceed via radical mechanisms could potentially involve the cyclohexane ring, although the benzylic position is significantly more reactive.
Potential for Chirality Induction and Stereoselective Transformations
While this compound itself is achiral, reactions involving the cyclohexane ring or the introduction of a new chiral center can lead to stereoisomeric products.
If a substituent were to be introduced onto the cyclohexane ring, it could lead to the formation of diastereomers (cis/trans isomers). The stereochemical outcome of such a reaction would depend on the reaction mechanism and the steric accessibility of the different positions on the cyclohexane ring.
Furthermore, if a chiral reagent or catalyst is used in a reaction involving the molecule, it could potentially induce chirality, leading to an enantiomeric excess of one stereoisomer. For instance, an asymmetric epoxidation of a double bond introduced onto the cyclohexane ring could result in a chiral product. The stereochemistry of reactions is a critical consideration in modern organic synthesis. lumenlearning.comreed.edulibretexts.org
Theoretical and Computational Investigations of 2 Bromo 4 Cyclohexyloxy 1 Methylbenzene
Electronic Structure and Molecular Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene dictate its reactivity and physical properties. Computational quantum chemistry allows for a detailed examination of its molecular orbitals, charge distribution, and the specific interactions that govern its structure.
Molecular Orbital (MO) theory is a cornerstone of modern chemistry, describing chemical bonding in terms of orbitals that extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com
For this compound, the electronic character is shaped by the interplay of its constituent parts: the bromine atom, the methyl group, and the cyclohexyloxy group attached to the benzene (B151609) ring. The cyclohexyloxy group, acting as an ether, is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic π-system. The methyl group is weakly electron-donating through hyperconjugation. Conversely, the bromine atom is an electronegative element that withdraws electron density through induction but can also donate electron density via its lone pairs through resonance.
Computational models predict that the HOMO of this molecule will be predominantly localized on the benzene ring and the oxygen atom of the cyclohexyloxy group, reflecting the high electron density in this region. The LUMO, in contrast, is expected to have significant contributions from the antibonding orbitals of the benzene ring and the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity. Introducing electron-donating or electron-withdrawing substituent groups is a common strategy to tune the electronic structure and frontier orbital energy levels of conjugated molecules. rsc.org
Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.24 | +1.14 | 10.38 |
| Toluene (B28343) | -8.82 | +1.15 | 9.97 |
| Bromobenzene (B47551) | -9.03 | +0.57 | 9.60 |
| Anisole | -8.21 | +1.23 | 9.44 |
| This compound (Predicted) | -8.50 | +0.80 | 9.30 |
Note: Data for related compounds are typical literature values. The data for the title compound are hypothetical predictions based on substituent effects.
The distribution of electron density within a molecule is inherently uneven due to differences in electronegativity among its atoms. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.org An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual guide to its charge-related properties. youtube.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-poor areas prone to nucleophilic attack. youtube.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive chemical picture of localized bonds and lone pairs, akin to Lewis structures. q-chem.com This analysis provides detailed information about electron density distribution in atomic orbitals and the nature of bonding. ijnc.ir A key feature of NBO analysis is its ability to quantify the stabilizing interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. These interactions, known as hyperconjugative or delocalization effects, represent the deviation from an idealized Lewis structure and are crucial for understanding molecular stability and bonding. tandfonline.comresearchgate.net
For this compound, NBO analysis would likely reveal strong hyperconjugative interactions between the lone pair orbitals of the oxygen atom (donor) and the antibonding π* orbitals of the aromatic ring (acceptor). This donation of electron density from the oxygen to the ring is a key factor in the electron-donating character of the cyclohexyloxy group. Similarly, interactions between the lone pairs of the bromine atom and the ring's π* orbitals would also be identified. The analysis can quantify the energy associated with these delocalizations, providing a measure of their importance. Furthermore, NBO analysis can shed light on weaker intermolecular interactions by examining the orbital overlaps between interacting molecules.
Table 2: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C_ar-C_ar) | > 5.0 | n → π* (Resonance) |
| LP (Br) | π* (C_ar-C_ar) | ~ 1.0 - 2.0 | n → π* (Resonance) |
| σ (C_ar-H) | σ* (C_ar-C_ar) | ~ 0.5 | σ → σ* (Hyperconjugation) |
| σ (C_methyl-H) | σ* (C_ar-C_ar) | ~ 0.5 - 1.0 | σ → σ* (Hyperconjugation) |
Note: LP denotes a lone pair orbital. C_ar refers to an aromatic carbon atom. The E(2) values are hypothetical estimates based on typical values for similar functional groups.
Conformational Analysis and Energetic Profiles
The three-dimensional structure of this compound is not static. Rotations around single bonds and the flexibility of the cyclohexyl ring lead to various conformations, each with a distinct energy. Understanding these conformational preferences and the energy barriers between them is essential for a complete picture of the molecule's behavior.
The cyclohexane (B81311) ring is not planar; it predominantly adopts puckered conformations to relieve angle and torsional strain. libretexts.orgutexas.edu The most stable and prevalent conformation is the "chair" form, which is virtually free of strain as all bond angles are close to the ideal tetrahedral angle of 109.5°, and all C-H bonds are staggered. libretexts.orglibretexts.org Another key conformation is the "boat" form, which is significantly less stable due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. libretexts.orgbyjus.com
Between the chair and boat forms lies the "twist-boat" (or skew-boat) conformation, which is a local energy minimum and more stable than the boat conformation because it alleviates some of the torsional and steric strain. libretexts.orgallen.in The "half-chair" conformation represents the highest energy state on the pathway of interconversion between the chair and twist-boat forms. allen.inyoutube.com Cyclohexane molecules rapidly interconvert between two equivalent chair conformations through a process known as a "ring flip." libretexts.orglibretexts.org During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. byjus.com
When a substituent is attached to the cyclohexane ring, as in the cyclohexyloxy group of the title compound, the two chair conformations are no longer energetically equivalent. Due to steric interactions, substituents generally prefer the more spacious equatorial position over the more crowded axial position. youtube.com The energy difference between the axial and equatorial conformers depends on the size of the substituent. For the bulky aryloxy group, the equatorial conformation is expected to be strongly favored.
Table 3: Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) | Key Strain Features |
| Chair | 0 | Strain-free |
| Twist-Boat | ~5.5 | Reduced torsional and steric strain (vs. boat) |
| Boat | ~6.9 | Torsional strain and flagpole steric strain |
| Half-Chair | ~10.8 | Significant angle and torsional strain |
Note: Energy values are typical literature values for unsubstituted cyclohexane. libretexts.orgallen.inwikipedia.org
Rotation around single bonds is not entirely free; it is hindered by an energy barrier known as the torsional barrier. This barrier arises from the energetic cost of moving from a stable, staggered conformation to a less stable, eclipsed one. msu.edu For this compound, two key rotational dynamics are of interest: the rotation around the C_aryl-O bond and the rotation around the O-C_cyclohexyl bond.
The rotation around the C_aryl-O bond determines the orientation of the cyclohexyloxy group relative to the plane of the benzene ring. The rotational barrier is influenced by steric hindrance between the cyclohexyl ring and the ortho-substituents (bromine and methyl group) on the benzene ring. Computational methods, such as performing a potential energy surface (PES) scan, can be used to calculate the energy of the molecule as a function of the dihedral angle of this bond. This allows for the identification of the most stable rotational isomers (rotamers) and the energy barriers that separate them. Due to the presence of ortho substituents, a significant barrier to rotation is expected. nih.gov
Similarly, the rotation around the O-C_cyclohexyl bond will also have a specific energy profile. The bond dissociation energy for aryl-ether linkages like this is significant, indicating a stable bond. acs.org However, the rotational dynamics are governed by much smaller energy differences between conformers. The conformational flexibility of the entire molecule is a result of the interplay between the cyclohexyl ring inversion and the rotations around these key single bonds.
Computational Study of Intermolecular Interactions and Self-Assembly Behavior
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior and self-assembly characteristics of this compound. Computational methods, particularly density functional theory (DFT), are employed to model these non-covalent interactions. For this molecule, key interactions include van der Waals forces, dipole-dipole interactions, and potential halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
Theoretical models are constructed by optimizing the geometry of molecular dimers or larger clusters. The interaction energy (E_int) is then calculated, typically corrected for basis set superposition error (BSSE), to quantify the strength of the association. Different spatial orientations are explored to identify the most stable dimeric structures, which provides insight into the preferential packing in a solid state or aggregation in solution. Calculations can reveal, for instance, whether π-stacking of the benzene rings, T-shaped π-interactions, or halogen bonding motifs dominate the self-assembly process. researchgate.net
Table 1: Hypothetical Interaction Energies for Dimers of this compound This table is illustrative and provides examples of the kind of data obtained from computational analysis.
| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Parallel-Displaced | π-stacking | -3.5 |
| T-Shaped | C-H/π interaction | -2.8 |
| Head-to-Tail | Halogen Bond (Br···O) | -4.2 |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. These methods allow for the exploration of the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.gov Such studies can provide atomic-level understanding of bond-breaking and bond-forming processes, which is difficult to obtain through experimental means alone.
Transition State Characterization and Determination of Activation Energies
A critical step in modeling a reaction mechanism is the location and characterization of the transition state (TS). A transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to optimize the geometry to this specific point. To confirm a located structure as a true TS, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. uni-muenchen.de
Once the transition state is confirmed, its energy is used to calculate the activation energy (ΔE‡) or, more accurately, the Gibbs free energy of activation (ΔG‡). This value is the energy difference between the transition state and the reactants and is a key determinant of the reaction rate. For example, in a nucleophilic aromatic substitution reaction, the activation energies for different pathways can be compared to predict the most favorable mechanism.
Table 2: Hypothetical Activation Energies for a Reaction Step This table is illustrative and provides examples of the kind of data obtained from computational analysis.
| Reaction Step | Method/Basis Set | Electronic Activation Energy (ΔE‡, kcal/mol) | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Bromine-Lithium Exchange | B3LYP/6-31G(d) | 15.2 | 18.5 | -450 |
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways
After identifying a transition state, it is essential to confirm that it connects the intended reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. substack.com The IRC analysis traces the minimum energy reaction pathway (MERP) downhill from the transition state in both the forward and reverse directions. uni-muenchen.deresearchgate.net A successful IRC calculation will lead to the optimized geometries of the reactant complex on one side and the product complex on the other, thereby validating the proposed reaction step. substack.com The resulting path provides a detailed visualization of the geometric changes the molecule undergoes as the reaction progresses.
Computational Prediction of Regio- and Stereoselectivity in Synthetic Steps
Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. nih.govrsc.org For this compound, a key question could be the regioselectivity of further electrophilic aromatic substitution. By calculating the activation energies for substitution at the different available positions on the benzene ring, one can predict the major product. The pathway with the lowest activation energy barrier is expected to be the dominant one. These predictions are based on the relative stability of the transition states leading to the different isomers. nih.gov
Table 3: Hypothetical Regioselectivity Prediction for Nitration This table is illustrative and provides examples of the kind of data obtained from computational analysis.
| Substitution Position | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Product Distribution |
|---|---|---|
| C5 (ortho to methyl) | 0.0 | 95% |
| C3 (ortho to cyclohexyloxy) | +2.5 | 4% |
Theoretical Study of Solvent Effects and Environmental Influences on Reactivity
The solvent environment can dramatically alter the rate and outcome of a chemical reaction. researchgate.net Theoretical models are used to simulate these effects, providing insights that complement experimental studies. researchgate.net These models account for the stabilization or destabilization of reactants, products, and transition states by the solvent.
Application of Implicit Solvation Models (e.g., PCM, SMD) for Reaction Simulation
Implicit or continuum solvation models are an efficient way to incorporate solvent effects into quantum chemical calculations. pyscf.orgq-chem.com In these models, the solute molecule is placed in a cavity within a continuous medium characterized by the dielectric constant of the solvent. faccts.de
The Polarizable Continuum Model (PCM) and its variants, as well as the Solvation Model based on Density (SMD), are widely used. q-chem.comnih.gov The SMD model, for instance, calculates the solvation free energy based on the solute's electron density, partitioning it into electrostatic contributions and non-electrostatic terms representing cavitation, dispersion, and solvent structure. q-chem.comnih.gov By performing reaction mechanism calculations within these solvent models, one can simulate how the reaction profile changes from the gas phase to a specific solvent, leading to more realistic predictions of reaction rates and selectivities. smf.mxsmf.mx
Table 4: Hypothetical Solvent Effects on Activation Energy This table is illustrative and provides examples of the kind of data obtained from computational analysis using the SMD model.
| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Rate Change Relative to Gas Phase |
|---|---|---|---|
| Gas Phase | 1.0 | 25.0 | 1x |
| Toluene | 2.4 | 23.5 | ~10x increase |
| Tetrahydrofuran (THF) | 7.5 | 21.0 | ~1,800x increase |
Modeling of Explicit Solvent Molecule Interactions with the Compound
The study of how discrete solvent molecules interact with a solute is crucial for understanding its behavior in solution. This type of modeling, often using quantum mechanics/molecular mechanics (QM/MM) or full quantum mechanical cluster calculations, can elucidate specific interactions such as hydrogen bonding or dipole-dipole interactions that influence the compound's conformation and reactivity. However, no published studies have performed these explicit solvent simulations for this compound. Such research would be necessary to create a detailed picture of its solvation shell in various media.
Computational Prediction of Advanced Spectroscopic Signatures
The simulation of spectra is a cornerstone of computational chemistry, used to confirm experimental results, assign signals, and predict the properties of unknown molecules.
Simulated NMR Spectra for Elucidation of Novel Intermediates and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. These simulations are invaluable for assigning spectra and identifying novel chemical species. While general principles of NMR simulation are well-established, there are no specific published simulated NMR spectra for this compound or its potential derivatives and reaction intermediates.
A hypothetical table of predicted ¹³C NMR shifts, which would result from such a study, is presented below to illustrate the type of data that is currently unavailable.
| Atom | Predicted Chemical Shift (ppm) |
| C1 (C-CH₃) | Data Not Available |
| C2 (C-Br) | Data Not Available |
| C3 | Data Not Available |
| C4 (C-O) | Data Not Available |
| C5 | Data Not Available |
| C6 | Data Not Available |
| Methyl C | Data Not Available |
| Cyclohexyl C1' | Data Not Available |
| Cyclohexyl C2'/C6' | Data Not Available |
| Cyclohexyl C3'/C5' | Data Not Available |
| Cyclohexyl C4' | Data Not Available |
Vibrational Frequency Analysis for Detailed IR and Raman Assignments
Theoretical vibrational frequency analysis using methods like DFT is routinely used to calculate the infrared (IR) and Raman spectra of molecules. These calculations help in assigning experimental vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes. A thorough computational study on this compound would provide a complete theoretical vibrational spectrum, but no such analysis has been published.
The table below illustrates the expected, but currently unavailable, output from a detailed vibrational analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C-H Stretch (Aromatic) | Data Not Available | Data Not Available | Data Not Available |
| C-H Stretch (Aliphatic) | Data Not Available | Data Not Available | Data Not Available |
| C=C Stretch (Aromatic) | Data Not Available | Data Not Available | Data Not Available |
| C-O Stretch | Data Not Available | Data Not Available | Data Not Available |
| C-Br Stretch | Data Not Available | Data Not Available | Data Not Available |
Prediction of UV-Vis Absorption Spectra and Electronic Transitions for Derived Materials
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. This technique is essential for designing and understanding materials with specific optical properties, such as dyes or functional polymers. Research into the electronic properties and potential applications of materials derived from this compound would rely on these predictions. However, no TD-DFT studies focused on this compound or its derivatives are currently available in the literature.
Advanced Analytical Techniques for Mechanistic Elucidation and Structural Characterization of Derived Products
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-resolution mass spectrometry (HRMS) offers unparalleled precision in mass measurement, enabling the confident identification of compounds by providing their elemental compositions. This is particularly crucial when dealing with novel products or transient intermediates derived from "2-Bromo-4-(cyclohexyloxy)-1-methylbenzene".
HRMS, often coupled with techniques like time-of-flight (TOF) analysis, allows for the determination of exact masses with high accuracy. This capability is instrumental in distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For derivatives of "this compound," the presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), serves as a distinctive signature, aiding in the identification of bromine-containing species in a complex mixture. researchgate.net
The exact mass data can be used to propose elemental compositions for reaction intermediates, final products, and even unexpected side products. For instance, if a reaction is intended to replace the bromine atom with another functional group, HRMS can confirm the successful substitution by showing the absence of the bromine isotopic pattern and the presence of a new exact mass corresponding to the expected product.
| Compound Name | Molecular Formula | Calculated Exact Mass (79Br) | Calculated Exact Mass (81Br) | Potential Reaction Type |
|---|---|---|---|---|
| This compound | C13H17BrO | 268.0463 | 270.0442 | Parent Compound |
| 4-(Cyclohexyloxy)-1-methylbenzene | C13H18O | 190.1358 | - | Debromination |
| 2-Bromo-4-(cyclohexyloxy)-1-methylphenol | C13H17BrO2 | 284.0412 | 286.0391 | Hydroxylation |
| 4-(Cyclohexyloxy)-2-cyano-1-methylbenzene | C14H17NO | 215.1310 | - | Cyanation |
Upon ionization in a mass spectrometer (e.g., via electron impact), the molecular ion of "this compound" becomes energetically unstable and breaks down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. chemguide.co.uk
The fragmentation of aromatic ethers often involves cleavage of the ether bond. miamioh.eduyoutube.com For the title compound, key fragmentation pathways would likely include:
Alpha-cleavage: Loss of the cyclohexyl group as a radical, leading to a brominated phenoxy cation.
Cleavage of the C-Br bond: Loss of a bromine radical, resulting in a cyclohexyl-methoxyphenyl cation.
Fragmentation of the cyclohexyl ring: Loss of neutral alkene fragments (e.g., ethylene) from the cyclohexyl group.
Rearrangement reactions: Such as the McLafferty rearrangement, if applicable to a derivative with a suitable side chain.
Analyzing these pathways helps to piece together the molecule's structure and confirm the positions of substituents on both the aromatic and cyclohexyl rings. libretexts.org
| Fragment Structure | m/z (79Br/81Br) | Proposed Fragmentation Pathway |
|---|---|---|
| [C13H17BrO]+• | 268/270 | Molecular Ion (M+•) |
| [C7H6BrO]+ | 185/187 | Loss of cyclohexene (B86901) (C6H10) via rearrangement |
| [C13H17O]+ | 189 | Loss of Br• radical |
| [C6H11]+ | 83 | Cyclohexyl cation |
Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures without the need for complete chromatographic separation. nih.gov In an MS/MS experiment, a specific ion (a "precursor ion") from the mixture is selected, fragmented through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. This allows for the structural characterization of individual components within the mixture. nih.gov
For reactions involving "this compound," MS/MS can be used to:
Identify known and unknown products by selecting their molecular ions and analyzing their fragmentation patterns.
Screen for compounds with a common structural feature (e.g., the brominated aromatic ring) by performing precursor ion or neutral loss scans.
Provide an additional layer of structural confirmation for newly synthesized derivatives.
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. While 1D NMR (1H and 13C) provides fundamental information, 2D NMR techniques are essential for unambiguously assembling the molecular framework of complex derivatives.
Two-dimensional NMR experiments provide correlation maps that reveal relationships between different nuclei within a molecule. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a derivative of the title compound, COSY would reveal the connectivity of protons within the cyclohexyl ring and any couplings between the methyl group protons and adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond 1H-13C correlation). columbia.edu This is a highly sensitive method for assigning carbon signals and confirming which protons are bonded to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation. For instance, NOESY could reveal the spatial relationship between the cyclohexyl ring protons and the aromatic ring protons, providing insights into the preferred conformation around the ether linkage.
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | 1H - 1H | Identifies adjacent protons (e.g., within the cyclohexyl ring). |
| HSQC | 1H - 13C (1-bond) | Links each proton to its directly attached carbon atom. |
| HMBC | 1H - 13C (2-3 bonds) | Establishes connectivity across heteroatoms and quaternary carbons (e.g., links cyclohexyl H to aromatic C via the ether oxygen). |
| NOESY | 1H - 1H (through space) | Determines spatial proximity of protons, aiding in conformational and stereochemical analysis. |
When derivatives of "this compound" are obtained as crystalline solids, solid-state NMR (ssNMR) provides valuable structural information that is not accessible from solution-state NMR. dtic.mil Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can reveal details about:
Polymorphism: Different crystalline forms of the same compound will often give distinct ssNMR spectra.
Molecular Packing: Chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by how molecules are packed in the crystal lattice.
Conformation: ssNMR can capture the specific conformation of the molecule as it exists in the solid state.
This technique is also useful for studying species adsorbed onto surfaces, which could be relevant in mechanistic studies involving heterogeneous catalysis. nih.gov For substituted phenolic compounds, ssNMR has been used to characterize crosslinked resins and follow their degradation, demonstrating its utility for complex solid materials. dtic.mil
Dynamic NMR for Conformational Exchange Studies and Rotational Barriers
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules derived from this compound. mdpi.com These processes include bond rotations and ring inversions that occur at rates comparable to the NMR timescale. By studying the temperature-dependent changes in NMR spectra, researchers can extract valuable information about the energy barriers associated with these dynamic events. mdpi.com
In derivatives of this compound, restricted rotation around the C(aryl)-O bond and the O-C(cyclohexyl) bond can lead to the existence of distinct rotational isomers, or rotamers. nih.gov At low temperatures, the interchange between these rotamers may be slow enough to be observed as separate signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. mdpi.com
The rotational barrier can be calculated from the coalescence temperature and the frequency difference between the signals of the distinct conformers. This provides quantitative data on the steric and electronic effects influencing the conformational flexibility of the molecule. For instance, the introduction of bulky substituents on either the phenyl or cyclohexyl ring would be expected to increase the rotational energy barrier.
Table 1: Hypothetical Dynamic NMR Data for a Derivative of this compound
| Derivative | Coalescence Temperature (K) | Frequency Separation (Δν, Hz) | Rotational Energy Barrier (ΔG‡, kcal/mol) |
| Derivative A | 298 | 150 | 14.2 |
| Derivative B | 320 | 180 | 15.5 |
| Derivative C | 280 | 120 | 13.5 |
This table presents hypothetical data to illustrate the type of information obtained from DNMR studies.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers invaluable insights into the functional group transformations occurring during reactions involving this compound.
In-situ Reaction Monitoring Using Real-Time IR/Raman Spectroscopy
The progress of chemical reactions involving this compound can be monitored in real-time using in-situ FTIR and Raman spectroscopy. researchgate.netnih.gov This is achieved by inserting a probe directly into the reaction vessel, allowing for the continuous collection of spectra as the reaction proceeds. birmingham.ac.ukresearchgate.net This approach provides a dynamic window into the reaction, revealing the consumption of reactants, the formation of products, and the appearance and disappearance of any transient intermediates. researchgate.net
Identification of Key Intermediates Based on Characteristic Frequencies
Key reaction intermediates can often be identified by the appearance of new absorption bands at characteristic frequencies in the IR or Raman spectrum. For example, in a reaction where the bromo group of this compound is replaced, the disappearance of the C-Br stretching vibration and the appearance of a new band corresponding to the new functional group can be tracked.
Table 2: Characteristic Vibrational Frequencies for Monitoring a Hypothetical Substitution Reaction
| Functional Group | Characteristic Frequency (cm⁻¹) | Spectroscopic Technique |
| C-Br Stretch (Reactant) | 550 - 650 | FTIR/Raman |
| C-N Stretch (Product) | 1250 - 1350 | FTIR/Raman |
| Isocyanate Intermediate | ~2270 | FTIR |
This table provides examples of characteristic frequencies that could be used to monitor a hypothetical reaction.
Quantitative Assessment of Reaction Progress Through Spectroscopic Data
Vibrational spectroscopy can also be used for the quantitative assessment of reaction progress. irb.hr By applying the Beer-Lambert law, the concentration of reactants and products can be determined from the intensity of their characteristic absorption bands. This allows for the determination of reaction kinetics and the optimization of reaction conditions. Plotting the intensity of a reactant's characteristic peak over time can provide a concentration decay curve, from which reaction rates can be calculated. nih.gov
X-ray Crystallography for Absolute Structure Determination of Novel Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of novel crystalline derivatives of this compound.
Single Crystal X-ray Diffraction of Synthesized Derivatives and Co-crystals
For new crystalline compounds derived from this compound, growing single crystals suitable for X-ray diffraction is a crucial step. nih.govresearchgate.net The diffraction pattern produced when a single crystal is irradiated with X-rays provides detailed information about the arrangement of atoms within the crystal lattice. nih.gov This allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an exact molecular structure. researcher.life
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, can also be investigated. researchgate.net X-ray diffraction of co-crystals can reveal non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in supramolecular chemistry and materials science.
Table 3: Hypothetical Crystallographic Data for a Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) ** | 98.76 |
| Volume (ų) ** | 1354.2 |
This table illustrates the type of unit cell parameters obtained from a single-crystal X-ray diffraction experiment.
Co-Crystallization Studies with Reagents or Catalysts for Mechanistic Insights
Co-crystallization is a powerful technique used to capture non-covalent interactions between molecules, providing a solid-state snapshot of interactions that may be crucial in a reaction mechanism. By co-crystallizing a derivative of this compound with a specific reagent or catalyst, it is possible to isolate and structurally characterize transient intermediates or pre-reaction complexes.
For instance, in reactions involving halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole), co-crystallization with a Lewis base can provide evidence for the role of such interactions in directing the reaction pathway. While specific co-crystallization studies on this compound are not widely reported, research on similar systems, such as the co-crystallization of long-chain 1-bromoalkanes with 2-mercaptothiazolium-based ionic liquids, demonstrates the utility of this approach. rsc.org In these studies, single crystal X-ray diffraction revealed how σ-hole interactions involving the bromine and sulfur atoms, combined with long alkyl chains, synergistically facilitate the crystallization process. rsc.org This methodology could be adapted to study how this compound interacts with catalytic species, offering insights into transition states and reaction mechanisms at a molecular level.
Analysis of Intermolecular Packing and Hydrogen Bonding Networks
The study of crystal packing and non-covalent interactions, such as hydrogen bonds and halogen bonds, is crucial for understanding the solid-state properties of materials derived from this compound. The arrangement of molecules in a crystal lattice influences physical properties like melting point, solubility, and stability.
The structure of this compound features several key functional groups capable of participating in intermolecular interactions:
The bromine atom can participate in halogen bonding (C-Br···X) where X is a nucleophile.
The ether oxygen can act as a hydrogen bond acceptor (C-H···O).
The aromatic and cyclohexyl rings provide surfaces for van der Waals and π-stacking interactions.
The following table outlines the types of potential intermolecular interactions in derivatives of the title compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Halogen Bond | C-Br | Lewis Base (e.g., O, N, S) | < 3.5 | Directs crystal packing, influences reactivity |
| Hydrogen Bond | C-H (Aromatic/Aliphatic) | Ether Oxygen (O) | 2.2 - 3.0 | Stabilizes crystal lattice |
| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | 3.3 - 3.8 | Contributes to crystal stability |
| van der Waals | All atoms | All atoms | Variable | General attractive/repulsive forces |
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Reaction Components
Chromatography is a cornerstone of modern chemical synthesis, essential for both monitoring the progress of a reaction and for isolating the desired products in high purity. For derivatives of this compound, a suite of chromatographic techniques is employed.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purity
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. nih.govresearchgate.net It is routinely used to monitor the conversion of this compound and the formation of products. A typical setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity.
For a hypothetical reaction, such as a Suzuki coupling of this compound with an arylboronic acid, HPLC can be used to track the disappearance of the starting material and the appearance of the biaryl product. By adding an internal standard, the exact yield and purity at different time points can be determined.
The table below shows a representative HPLC analysis for such a reaction mixture.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Arylboronic Acid | 2.5 | 10.2 | >99 |
| This compound | 8.1 | 5.6 | >98 |
| Biaryl Product | 9.5 | 82.1 | >99 |
| Byproduct | 4.3 | 2.1 | - |
Conditions: C18 column (4.6 x 150 mm, 5 µm); Mobile phase: Acetonitrile/Water gradient; Flow rate: 1.0 mL/min; Detection: UV at 254 nm.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Products
For the analysis of volatile side products or derivatives that may form during reactions, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. ceon.rsmdpi.comnih.gov In GC, compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint for identification.
This technique is particularly useful for identifying small, volatile fragments that might result from the cleavage of the ether bond or other side reactions under harsh conditions. For example, potential volatile byproducts like 4-methylphenol or bromocyclohexane (B57405) could be readily identified. ceon.rsmdpi.comnih.gov
| Potential Volatile Product | Retention Time (GC) | Key Mass Fragments (m/z) |
| Toluene (B28343) | Short | 91, 92 |
| Cyclohexanol (B46403) | Medium | 82, 57, 100 |
| 4-Methylphenol | Medium-Long | 107, 108, 77 |
| Bromocyclohexane | Long | 83, 162, 164 |
Conditions: HP-5MS capillary column (30 m x 0.25 mm); Helium carrier gas; Temperature program: 50°C (2 min), ramp to 250°C at 10°C/min.
Preparative Chromatography for Isolation and Purification of Novel Derivatives
While analytical chromatography like HPLC and GC-MS is used for analysis of small samples, preparative chromatography is used to purify larger quantities (from milligrams to kilograms) of a target compound from a reaction mixture. phenomenex.comevotec.cominterchim.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle the increased sample load.
Flash chromatography, a common form of preparative liquid chromatography, is often the first step in purifying products from the reaction of this compound. umass.edu For more challenging separations, preparative HPLC is employed, which offers higher resolution. phenomenex.comevotec.com This is crucial for isolating novel derivatives with high purity, which is a prerequisite for accurate structural characterization and further application studies. The goal is to obtain the desired compound with a purity level sufficient for subsequent research or use. interchim.com
Potential Applications and Functional Materials Derived from 2 Bromo 4 Cyclohexyloxy 1 Methylbenzene
Precursor in Polymer Chemistry and Advanced Monomer Design
The unique combination of a polymerizable handle (inferred from the bromo-aromatic structure) and a performance-modifying cyclohexyloxy group makes 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene an intriguing candidate for the design of specialized monomers.
While no specific examples are documented, the bromo-functional group on the aromatic ring is a key feature that can be leveraged in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira coupling. These reactions are fundamental in creating complex monomers for condensation polymerization. For instance, by reacting this compound with a molecule containing two boronic acid groups, one could synthesize a novel di-functional monomer.
Similarly, the aromatic ring could be further functionalized to introduce groups capable of participating in ring-opening polymerization (ROP), although this is a less direct application. The cyclohexyloxy group itself could be chemically modified to bear a polymerizable cyclic ester or carbonate, thereby integrating its properties into polyesters or polycarbonates.
Table 1: Potential Monomer Structures Derivable from this compound and Their Polymerization Routes
| Monomer Type | Potential Synthetic Route | Target Polymer Class |
|---|---|---|
| Di-functional Aromatic | Suzuki or Stille cross-coupling | Polyarylenes, Polyesters |
| Vinyl-functionalized | Heck or Grignard reaction | Polystyrenes, Polyacrylates |
The incorporation of the bulky and aliphatic cyclohexyloxy group into a polymer backbone would be expected to significantly influence the material's properties. This group can increase the free volume within the polymer matrix, potentially lowering the glass transition temperature (Tg) and enhancing solubility in organic solvents. The rigidity of the cyclohexyl ring, in contrast to a more flexible linear alkyl chain, could impart unique mechanical characteristics, such as improved toughness or impact resistance.
From an optical perspective, the cyclohexyloxy group is non-conjugated and would not directly contribute to the electronic properties of a conjugated polymer. However, its steric bulk could be strategically used to control the planarity and intermolecular packing of polymer chains, indirectly tuning the optical properties like absorption and emission spectra in the solid state.
Polymers derived from this compound could find use in specialized applications. The enhanced solubility and potential for tunable mechanical properties make them candidates for creating porous polymeric scaffolds for tissue engineering, where both processability and bulk properties are critical. nih.gov
In the realm of composites, these polymers could serve as a matrix material, with the cyclohexyloxy group potentially improving interfacial adhesion with certain fillers. As surface coatings, the hydrophobic nature of the cyclohexyl group could be exploited to create water-repellent or low-friction surfaces.
Building Block for Organic Electronic and Optoelectronic Materials
The aromatic and reactive nature of this compound makes it a plausible, though currently undocumented, starting material for the synthesis of molecules for organic electronics.
The development of π-conjugated systems is a cornerstone of organic electronics. nih.govresearchgate.netnih.govucm.es The bromine atom on this compound can act as a synthetic handle for coupling reactions to build up π-conjugated backbones. For example, through Yamamoto or Suzuki polymerization of a di-Grignard or di-boronic acid derivative of this compound, a poly(p-phenylene) type polymer could theoretically be synthesized.
The cyclohexyloxy and methyl groups would act as solubilizing side chains, which are crucial for the solution-based processing of conductive polymers. Their steric hindrance would also influence the conformation of the polymer backbone, affecting the extent of π-conjugation and, consequently, the electronic properties of the material. researchgate.netnih.gov
Table 2: Hypothetical Electronic Properties of Polymers Derived from this compound
| Polymer Architecture | Expected Influence of Substituents | Potential Electronic Application |
|---|---|---|
| Poly(p-phenylene) derivative | Increased solubility, disrupted planarity | Organic Field-Effect Transistors (OFETs) |
In the context of OLEDs and OPVs, small molecules or oligomers are often as important as polymers. dakenchem.comacrospharmatech.comsunfinelabs.comhongjinchem.com this compound could serve as a foundational piece for constructing more complex, non-polymeric organic electronic materials. For instance, it could be used to synthesize hole-transporting or electron-blocking materials by coupling it to other aromatic cores known for their electronic properties, such as triphenylamines or carbazoles.
The cyclohexyloxy group could be beneficial in creating amorphous (non-crystalline) thin films, a desirable morphology for many OLED and OPV device architectures, as it can prevent performance-degrading crystallization.
Synthesis of Charge Transport Materials and Dielectrics
The molecular architecture of this compound makes it a compelling candidate for the synthesis of novel organic semiconductors and dielectric materials. The presence of the aromatic ring is fundamental for charge transport, while the bulky, non-polar cyclohexyloxy group can be leveraged to tune the material's solubility, morphology, and dielectric properties.
Derivatives of this compound could be designed to exhibit either hole-transporting or electron-transporting capabilities, depending on the nature of the functional groups introduced at the bromine position. For instance, the substitution of the bromine atom with electron-donating moieties could lead to materials with enhanced hole mobility, suitable for use in the active layers of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Conversely, the introduction of electron-withdrawing groups could yield electron-transporting materials.
Table 1: Potential Electronic Properties of Functionalized this compound Derivatives
| Functional Group at Bromine Position | Potential Material Type | Key Properties | Potential Application |
| Electron-Donating (e.g., Triarylamine) | Hole Transport Material | High Hole Mobility, Good Film Formation | OLEDs, OPVs |
| Electron-Withdrawing (e.g., Benzothiadiazole) | Electron Transport Material | High Electron Mobility, Thermal Stability | OLEDs, OPVs, OFETs |
| Non-polar, Insulating Group | Low-k Dielectric | Low Dielectric Constant, High Resistivity | OFETs, Integrated Circuits |
Advanced Intermediates in Supramolecular Chemistry
The structure of this compound is well-suited for its use as a building block in the field of supramolecular chemistry, where non-covalent interactions are employed to construct complex, functional architectures.
Design of Host-Guest Systems and Molecular Recognition Motifs
The aromatic core of this compound can serve as a platform for the construction of host molecules capable of recognizing and binding specific guest species. The bromine atom provides a reactive handle for the introduction of recognition sites, such as hydrogen bonding donors or acceptors, or Lewis acidic centers. The cyclohexyloxy group can act as a bulky "wall" element in a molecular cavity, contributing to the shape selectivity of the host. Such host-guest systems are fundamental to applications in chemical sensing, catalysis, and drug delivery.
Facilitation of Self-Assembly into Ordered Structures and Nanostructures
The interplay of intermolecular forces, including π-π stacking of the aromatic rings and van der Waals interactions of the cyclohexyloxy groups, can drive the self-assembly of this compound derivatives into well-defined nanostructures. By modifying the molecule, for example, through the introduction of long alkyl chains or specific recognition motifs, it is possible to program the self-assembly process to yield structures such as nanofibers, vesicles, or organogels. These materials have potential applications in areas ranging from tissue engineering to organic electronics.
Formation of Liquid Crystalline Phases and Mesophases
The elongated and somewhat rigid structure imparted by the combination of the aromatic ring and the cyclohexyloxy group suggests that derivatives of this compound could exhibit liquid crystalline behavior. The introduction of mesogenic (liquid crystal-forming) units, such as biphenyl (B1667301) or phenyl benzoate (B1203000) groups, via reaction at the bromine position, could lead to the formation of various mesophases, including nematic, smectic, and columnar phases. The specific phase behavior would be tunable by altering the length and nature of the substituents. Liquid crystalline materials derived from this compound could find applications in display technologies and as anisotropic organic semiconductors.
Chiral Auxiliaries or Ligands for Asymmetric Synthesis
While this compound is itself achiral, it can be derivatized to create chiral molecules that can be used as auxiliaries or ligands in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule.
Derivatization to Form Novel Chiral Ligands for Transition Metal Catalysis
The bromine atom on the aromatic ring serves as a convenient point for the introduction of chirality and coordinating groups. For instance, ortho-lithiation directed by a chiral group, followed by reaction with a phosphorus or sulfur electrophile, could yield novel chiral phosphine (B1218219) or thiophene (B33073) ligands. These ligands could then be coordinated to transition metals such as palladium, rhodium, or iridium to form catalysts for a wide range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. The steric bulk of the cyclohexyloxy group could play a significant role in creating a well-defined chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.
Application in Asymmetric Catalysis for Enantioselective Transformations
The development of chiral ligands is fundamental to the field of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The structure of this compound makes it a promising starting material for the synthesis of novel chiral phosphine ligands.
The bromo-substituent on the aromatic ring serves as a key functional group for the introduction of a phosphine moiety through well-established cross-coupling reactions or via the formation of an organometallic intermediate followed by reaction with a chlorophosphine. The steric bulk imparted by the adjacent cyclohexyloxy group and the methyl group can play a critical role in creating a specific chiral environment around the metal center to which the subsequent ligand coordinates. This steric hindrance can influence the facial selectivity of substrate binding, leading to high enantioselectivity in catalytic transformations.
For instance, a potential synthetic route could involve the lithiation of this compound followed by reaction with a chiral phosphinite to generate a P-chiral phosphine ligand. The resulting ligand could then be complexed with transition metals such as rhodium, palladium, or iridium to catalyze a variety of enantioselective reactions.
Table 1: Hypothetical Performance of a Chiral Phosphine Ligand Derived from this compound in Asymmetric Hydrogenation
| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Conversion (%) |
| Methyl (Z)-α-acetamidocinnamate | 0.5 | 95 | >99 |
| Itaconic acid dimethyl ester | 0.5 | 92 | >99 |
| (E)-1,2-Diphenyl-1-propene | 1.0 | 88 | 95 |
This interactive table presents hypothetical data to illustrate the potential effectiveness of a chiral ligand derived from the subject compound.
Detailed research in this area would focus on the synthesis of a library of such ligands and the evaluation of their catalytic activity and enantioselectivity in benchmark reactions like asymmetric hydrogenation, allylic alkylation, and Heck reactions. The electronic properties of the aryl backbone, influenced by the cyclohexyloxy and methyl groups, would also be a key factor in modulating the catalytic performance.
Stereoselective Synthesis of Complex Organic Molecules
Beyond its use in ligand synthesis, this compound can serve as a valuable building block in the stereoselective synthesis of complex organic molecules, including natural products and their analogues. The bromo-substituent is a versatile handle for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.
The cyclohexyloxy moiety introduces a significant steric presence, which can be exploited to direct the stereochemical outcome of reactions at or near the aromatic ring. For example, in a Suzuki coupling reaction with a chiral boronic acid, the bulky ether group could influence the rotational barrier of the biaryl bond in the product, potentially leading to atropisomers with high diastereoselectivity.
Furthermore, the ether linkage is generally stable under many reaction conditions but can be cleaved under specific, harsh conditions if required, providing a route to phenolic derivatives. This latent functionality adds to the strategic value of this building block in a multi-step synthesis.
Table 2: Potential Stereoselective Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Potential Stereocontrol |
| Suzuki Coupling | Chiral Boronic Ester | Pd(PPh₃)₄, Base | Biaryl Compound | Diastereoselective formation of atropisomers |
| Heck Reaction | Chiral Olefin | Pd(OAc)₂, Chiral Ligand | Substituted Alkene | Enantioselective C-C bond formation |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-alkyne | Introduction of a linear scaffold for further functionalization |
This interactive table outlines potential stereoselective reactions where the subject compound could be a key reactant.
Research efforts could explore the utility of this compound in the total synthesis of natural products where a substituted aromatic core with a bulky ether is a key structural feature. The stereocontrolling influence of the cyclohexyloxy group would be a central theme of such investigations.
Design of Probes for Non-Biological Chemical Sensing
Development of Fluorescent or Chromogenic Probes for Specific Analyte Detection
The development of selective and sensitive chemical sensors is crucial for a wide range of applications. This compound can serve as a scaffold for the design of fluorescent or chromogenic probes for the detection of specific non-biological analytes.
The core structure can be functionalized by converting the bromo-substituent into a signaling unit (a fluorophore or chromophore) through cross-coupling reactions. The cyclohexyloxy group, with its potential to form inclusion complexes or participate in specific non-covalent interactions, can act as a recognition site for certain analytes. The binding of an analyte to the cyclohexyloxy moiety could induce a conformational change in the molecule, leading to a detectable change in the photophysical properties of the signaling unit.
For instance, a fluorescent probe for the detection of small aromatic molecules could be designed. The cyclohexyloxy group could provide a hydrophobic pocket for the analyte to bind, and this interaction could modulate the fluorescence of a pyrene (B120774) or coumarin (B35378) unit attached at the former bromo-position.
Chemodosimeters and Biosensors (excluding biological applications)
Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with an analyte, leading to a measurable signal. The bromo-functionality of this compound could be exploited in the design of chemodosimeters. For example, a reaction with a specific analyte could lead to the cleavage of the C-Br bond and the formation of a new, highly fluorescent or colored species.
While excluding biological applications, these sensors could be tailored for the detection of environmentally or industrially relevant species. For example, a chemodosimeter could be designed to react with specific metal ions or reactive chemical species, leading to a color change that can be easily detected.
Application in Environmental Monitoring or Industrial Process Control
The principles of fluorescent and chromogenic probes and chemodosimeters derived from this compound can be directly applied to environmental monitoring and industrial process control. Sensors based on this scaffold could be developed for the in-situ detection of pollutants in water or air.
For industrial process control, these sensors could be used to monitor the concentration of specific chemical species in real-time, allowing for better control and optimization of manufacturing processes. For example, a sensor could be integrated into a flow system to continuously monitor the presence of a particular contaminant in a chemical stream.
Table 3: Potential Non-Biological Sensing Applications
| Application Area | Target Analyte (Example) | Sensing Mechanism | Potential Signal |
| Environmental Monitoring | Aromatic Hydrocarbons | Host-Guest Interaction | Fluorescence Quenching |
| Industrial Process Control | Heavy Metal Ions | Irreversible Reaction (Chemodosimeter) | Color Change |
| Chemical Sensing | Small Organic Molecules | Conformational Change upon Binding | Ratiometric Fluorescence Shift |
This interactive table summarizes potential applications in non-biological chemical sensing.
Future research would involve the synthesis and characterization of a variety of probes based on the this compound framework and the systematic evaluation of their selectivity, sensitivity, and response time towards a range of target analytes.
Future Research Directions and Emerging Paradigms in the Chemistry of This Compound Class
Exploration of Sustainable and Flow Chemistry Approaches for Synthesis
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of 2-Bromo-4-(cyclohexyloxy)-1-methylbenzene and its analogues, future research is poised to concentrate on sustainable approaches that minimize waste, reduce energy consumption, and enhance safety.
Optimization of Continuous Flow Synthesis for Scalability and Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless scale-up. rsc.orgresearchgate.netresearchgate.netrsc.org The application of flow chemistry to the synthesis of aryl ethers, such as this compound, is a promising area for optimization.
The optimization of reaction parameters in a flow system, such as temperature, pressure, residence time, and reagent stoichiometry, can be systematically investigated to maximize yield and selectivity. rsc.org The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the sustainability of the process by facilitating catalyst recycling and simplifying product purification. rsc.org
Below is a hypothetical data table illustrating the potential for optimization of a continuous flow synthesis of this compound.
| Entry | Temperature (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) |
| 1 | 100 | 10 | 5 | 75 |
| 2 | 120 | 10 | 5 | 85 |
| 3 | 120 | 5 | 5 | 92 |
| 4 | 120 | 5 | 2.5 | 88 |
This interactive table is based on general principles of flow chemistry optimization and does not represent experimentally verified data for this specific reaction.
Application of Photoredox Catalysis and Electrosynthesis Methods
Photoredox catalysis and electrosynthesis represent cutting-edge technologies for forging chemical bonds under mild and sustainable conditions. oup.combeilstein-journals.orgnih.gov These methods offer alternatives to traditional transition-metal-catalyzed cross-coupling reactions, often avoiding the need for high temperatures and stoichiometric metal reagents.
In the context of synthesizing aryl ethers, photoredox catalysis could enable the coupling of an aryl halide, such as 2-bromo-4-methylphenol (B149215), with an alcohol under visible light irradiation. nih.govacs.orgcam.ac.uk This approach proceeds via the generation of radical intermediates, offering a distinct mechanistic pathway compared to traditional methods. beilstein-journals.orgnih.gov Future research could explore the development of novel photocatalysts with enhanced efficiency and broader substrate scope for this transformation.
Investigation of Biocatalytic Routes for Enantioselective Synthesis or Derivatization
Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.govacs.orgmagtech.com.cn For a molecule like this compound, which is chiral if the cyclohexyl ring is appropriately substituted, biocatalysis could provide a powerful tool for enantioselective synthesis.
Future research could focus on identifying or engineering enzymes, such as lipases or oxidoreductases, capable of catalyzing the key bond-forming reactions with high stereocontrol. nih.govacs.org For instance, a dynamic kinetic resolution process could be developed where a racemic starting material is converted into a single enantiomer of the desired product. nih.gov
Furthermore, biocatalysis could be employed for the selective derivatization of the this compound scaffold. Enzymes could be used to introduce new functional groups at specific positions on the aromatic or cyclohexyl rings, providing access to a diverse range of chiral building blocks for drug discovery and other applications. magtech.com.cn
Integration of Data-Driven Discovery and Machine Learning in Chemical Synthesis
The convergence of high-throughput experimentation, automation, and machine learning is revolutionizing how chemical reactions are discovered and optimized. ukcatalysishub.co.ukchemrxiv.orgyoutube.com These data-driven approaches have the potential to significantly accelerate the development of synthetic routes to compounds like this compound.
High-Throughput Experimentation for Accelerated Reaction Optimization
High-throughput experimentation (HTE) involves the use of miniaturized and parallelized reactors to rapidly screen a large number of reaction conditions. chemrxiv.orgresearchgate.netacs.org This technology is ideally suited for the optimization of complex reactions, such as the synthesis of substituted aryl ethers. acs.org
For the synthesis of this compound, an HTE workflow could be designed to systematically evaluate a wide range of catalysts, ligands, bases, solvents, and temperatures. youtube.com By running hundreds or even thousands of experiments in parallel, the optimal conditions for the reaction can be identified in a fraction of the time required for traditional, one-at-a-time optimization. acs.org
The data generated from HTE experiments can also provide valuable insights into the reaction mechanism and the factors that govern reactivity and selectivity. researchgate.net This information can then be used to guide the development of even more efficient and robust synthetic methods.
Machine Learning Algorithms for Predicting Reactivity and Properties
Machine learning (ML) algorithms are increasingly being used in chemistry to predict the outcomes of reactions, propose novel synthetic routes, and even design new molecules with desired properties. ukcatalysishub.co.uknih.govresearchgate.netcmu.edudntb.gov.ua
In the context of this compound, ML models could be trained on existing datasets of aryl ether synthesis reactions to predict the yield of a given reaction based on the starting materials, reagents, and conditions. dntb.gov.ua This predictive capability would allow chemists to prioritize experiments and focus on the most promising reaction conditions, thereby accelerating the optimization process. researchgate.net
Furthermore, ML models could be used to predict the physicochemical and biological properties of derivatives of this compound. This would enable the in silico screening of virtual libraries of compounds, helping to identify molecules with the potential for specific applications before they are synthesized in the laboratory. cmu.edu
Below is a hypothetical data table illustrating how a machine learning model might predict the yield of a reaction to form this compound under various conditions.
| Catalyst | Ligand | Base | Solvent | Predicted Yield (%) |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343) | 85 |
| CuI | Phenanthroline | Cs2CO3 | DMF | 78 |
| NiCl2(dppp) | dppp | NaOtBu | Dioxane | 91 |
| Pd2(dba)3 | XPhos | LHMDS | THF | 82 |
This interactive table is for illustrative purposes to show the potential application of machine learning in predicting reaction outcomes and does not represent actual experimental data.
Integration of Retrosynthesis Artificial Intelligence for Novel Route Discovery
For instance, a plausible retrosynthetic pathway for this compound could start from 2-bromo-4-nitrotoluene (B188816) and cyclohexanol (B46403). The AI would identify the necessary transformations, such as reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a hydroxyl group, and finally, an etherification reaction.
| Route | Starting Material 1 | Starting Material 2 | Key Transformations |
| A | 2-Bromo-4-fluorotoluene | Cyclohexanol | Nucleophilic Aromatic Substitution |
| B | 4-(Cyclohexyloxy)toluene | N-Bromosuccinimide | Electrophilic Aromatic Bromination |
| C | 2-Bromo-4-methylphenol | Cyclohexyl bromide | Williamson Ether Synthesis |
This table is generated based on established chemical principles and illustrates the potential output of a retrosynthesis AI program.
Exploration of Unconventional Reactivity Modes and Functionalizations
The functionalization of aromatic compounds is a cornerstone of organic synthesis. For this compound, its structure offers multiple sites for further chemical modification. The exploration of unconventional reactivity modes could unlock novel transformations and provide access to a wider range of derivatives with potentially interesting properties.
Directed C-H Activation for Direct Aromatic Functionalization
Carbon-hydrogen (C-H) activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. diva-portal.orgdmaiti.com In the context of this compound, the ether oxygen could act as a directing group, facilitating the selective functionalization of the ortho C-H bonds.
Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are commonly employed for directed C-H activation. diva-portal.org The coordination of the metal center to the ether oxygen would bring the catalyst in close proximity to the C-H bonds at the 3- and 5-positions of the benzene (B151609) ring, enabling their selective cleavage and subsequent functionalization. This approach could be used to introduce a variety of functional groups, including aryl, alkyl, and silyl (B83357) groups.
Development of Non-Covalent Catalysis Strategies
While covalent directing groups have proven effective in C-H activation, their installation and removal require additional synthetic steps. Non-covalent catalysis, which utilizes weaker interactions such as hydrogen bonding and ion pairing, offers a more elegant solution to control regioselectivity. digitellinc.comresearchgate.net
For a substrate like this compound, a catalyst could be designed to interact non-covalently with the cyclohexyloxy group. This interaction would position the catalytic site in a specific region of the molecule, thereby directing the functionalization to a particular C-H bond. The development of such strategies would represent a significant advance in the field of catalytic C-H functionalization.
Application of Main Group Element Chemistry in Novel Transformations
While transition metals have dominated the field of catalysis, there is a growing interest in the use of main group elements for mediating novel chemical transformations. thieme-connect.deresearchgate.net Elements such as boron, silicon, and phosphorus can exhibit unique reactivity that is complementary to that of transition metals.
For this compound, main group reagents could be employed for a variety of transformations. For example, borylation reactions could introduce a boron-containing functional group onto the aromatic ring, which could then be further elaborated through Suzuki cross-coupling reactions. thieme-connect.de The application of main group chemistry to the functionalization of this compound class is a promising area for future research.
Development of Advanced Spectroscopic and Analytical Techniques for In-Situ Studies
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Traditional analytical techniques often provide only a snapshot of a reaction at a single point in time. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of reactions can provide a wealth of mechanistic information.
Operando Spectroscopy for Real-Time Mechanistic Elucidation of Reactions
For the synthesis or functionalization of this compound, operando techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) could be employed to study the reaction mechanism in real-time. researchgate.netresearchgate.net For example, operando IR spectroscopy could be used to monitor the formation and consumption of key intermediates in a C-H activation reaction, providing valuable insights into the catalytic cycle. acs.org
Table 2: Potential Operando Spectroscopic Studies for Reactions of this compound
| Reaction Type | Spectroscopic Technique | Information Gained |
| C-H Activation | Operando FTIR | Identification of catalyst-substrate complexes and reaction intermediates. |
| Etherification | Operando Raman | Monitoring of C-O bond formation and changes in vibrational modes. |
| Cross-Coupling | Operando XAS | Determination of the oxidation state and coordination environment of the metal catalyst. |
This table provides hypothetical examples of how operando spectroscopy could be applied to study reactions involving the target compound class.
The data obtained from operando spectroscopic studies can be used to build detailed kinetic models of the reaction, which can then be used to optimize the reaction conditions and design more efficient catalysts.
While this compound is a specific molecule, the exploration of its chemistry through the lens of these emerging research paradigms holds significant promise. The integration of retrosynthesis AI can streamline its synthesis, while the application of unconventional reactivity modes like directed C-H activation and non-covalent catalysis can unlock novel functionalizations. Furthermore, the use of advanced analytical techniques such as operando spectroscopy will be instrumental in unraveling the intricate mechanisms of these transformations. The insights gained from studying this compound class will undoubtedly contribute to the broader advancement of organic chemistry, paving the way for the development of more efficient, selective, and sustainable chemical processes.
Advanced Mass Spectrometry Techniques for Short-Lived Intermediates and Reaction Pathways
The study of chemical reactions often involves the formation of transient, short-lived intermediates that are critical to understanding reaction mechanisms. Advanced mass spectrometry techniques are powerful tools for detecting and characterizing these fleeting species. acs.orgnih.gov
Future research on this compound could employ techniques such as electrospray ionization mass spectrometry (ESI-MS) to probe reaction pathways in real-time. researchgate.netrsc.org By sampling a reaction mixture directly, ESI-MS can identify and provide structural information on reactive intermediates that would be otherwise undetectable. nih.gov For instance, in studying nucleophilic substitution reactions at the bromine-bearing carbon, ESI-MS could help to identify any cationic intermediates or transition states, providing a deeper understanding of the reaction kinetics and thermodynamics.
Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be utilized to fragment ions of interest, yielding valuable structural information about the intermediates formed from this compound. acs.orgnih.gov This approach would be particularly insightful for elucidating the mechanisms of metal-catalyzed cross-coupling reactions, which are common for organobromine compounds. wikipedia.org
Table 1: Potential Applications of Advanced Mass Spectrometry in Studying this compound
| Technique | Application | Potential Insights |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Real-time reaction monitoring | Identification of reaction intermediates, elucidation of reaction pathways. |
| Tandem Mass Spectrometry (MS/MS) with CID | Structural characterization of intermediates | Confirmation of intermediate structures, understanding of fragmentation patterns. |
| Laser Desorption/Ionization Mass Spectrometry | Analysis of surface reactions | Probing surface-catalyzed reactions and functionalization. |
Ultrafast Spectroscopy for Probing Reaction Dynamics and Excited States
Ultrafast spectroscopy operates on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, allowing for the direct observation of atomic motions during chemical reactions. nih.gov This technique offers a "molecular movie" of bond-breaking and bond-forming events. nurd.org.uk
For a compound like this compound, ultrafast pump-probe spectroscopy could be employed to study the dynamics of photochemically induced reactions. msu.edu For example, excitation with an ultrashort laser pulse could initiate the cleavage of the carbon-bromine bond, and a subsequent probe pulse could monitor the evolution of the resulting radical species in real-time. berkeley.eduescholarship.org This would provide fundamental insights into the primary photochemical processes of this class of compounds.
Moreover, studying the excited state dynamics can reveal information about potential energy surfaces and the pathways of energy dissipation, which is crucial for designing molecules with specific photophysical properties for applications in areas like organic electronics or photoredox catalysis.
Integration with Materials Science for Novel Functionalization and Applications
The unique combination of a reactive bromo-functional group and a bulky cyclohexyloxy moiety makes this compound an interesting candidate for integration into various materials to impart specific functionalities.
Surface Functionalization and Interface Chemistry for Hybrid Materials
Surface functionalization is a key strategy for tailoring the properties of materials for specific applications. ethz.chnih.gov The bromine atom in this compound can serve as a versatile handle for covalent attachment to surfaces through various chemical reactions, such as Suzuki or Sonogashira cross-coupling.
This allows for the modification of surfaces of materials like silica, gold, or polymers, introducing a layer of organic molecules that can alter surface properties such as hydrophobicity, biocompatibility, or chemical reactivity. mdpi.com For example, functionalizing a surface with this compound could create a sterically hindered environment due to the bulky cyclohexyloxy group, which could be useful in controlling surface wetting or in creating specific recognition sites in sensor applications.
Incorporation into Nanomaterials for Enhanced Properties
Nanomaterials often derive their unique properties from their high surface-area-to-volume ratio. nih.gov Incorporating organic molecules like this compound onto the surface of nanoparticles can further enhance their functionality. mdpi.com
For instance, this compound could be used to functionalize quantum dots or metallic nanoparticles. The organobromine moiety could serve as a reactive site for further chemical modifications, allowing for the attachment of biomolecules for targeted drug delivery or imaging applications. researchgate.net The cyclohexyloxy group could influence the dispersibility of the nanoparticles in different solvents and polymer matrices.
Development of Advanced Composite Materials and Functional Coatings
Organobromine compounds have been widely used as flame retardants in polymeric materials. wikipedia.org While the specific flame-retardant properties of this compound are not known, its bromine content suggests potential in this area.
Beyond flame retardancy, this compound could be incorporated as a monomer or an additive in the synthesis of advanced composite materials. arkema.com Its rigid aromatic core and flexible cyclohexyloxy group could influence the mechanical and thermal properties of the resulting polymer. As a component in functional coatings, it could enhance properties such as chemical resistance, weatherability, or provide a reactive surface for subsequent modifications.
Q & A
Q. What are the established synthetic routes for 2-bromo-4-(cyclohexyloxy)-1-methylbenzene, and how are intermediates characterized?
A common method involves coupling brominated aromatic precursors with cyclohexanol derivatives under catalytic conditions. For example, visible light-mediated decarboxylative etherification using N-hydroxyphthalimide (NHPI) esters has been employed to synthesize analogous aryl ethers . Key steps include:
- Catalysts : Cu(OTf)₂, Pd(OAc)₂, or photoredox catalysts.
- Conditions : Reactions are typically conducted under inert atmospheres (N₂) with blue LED irradiation.
- Characterization :
Q. How can researchers distinguish this compound from structurally similar brominated aromatics using spectroscopic methods?
Steric and electronic effects influence spectral patterns:
- NMR : The methyl group at the 1-position deshields neighboring protons, creating distinct splitting patterns. Compare with 1-bromo-4-methylcyclohex-1-ene, where methyl placement alters ring current effects .
- IR : The C-Br stretch (~550–600 cm⁻¹) and aryl ether C-O stretch (~1200–1250 cm⁻¹) provide diagnostic peaks .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density distributions and transition states:
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
Single-crystal X-ray diffraction (e.g., SHELX refinement) provides unambiguous structural validation:
Q. What methodologies optimize reaction yields in photoredox-mediated functionalization of this compound?
Advanced approaches include:
- Quenching Experiments : Use TEMPO to trap radical intermediates, confirming light-driven mechanisms .
- Stern-Volmer Analysis : Quantify electron-transfer efficiency between the compound and photocatalysts (e.g., Ir(ppy)₃) .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance charge separation, improving yields by ~20% .
Comparative and Mechanistic Questions
Q. How does the steric bulk of the cyclohexyl group influence substitution vs. elimination pathways?
- Steric Maps : Compare with less hindered analogs (e.g., 1-bromo-4-phenoxybenzene). Cyclohexyl groups disfavor SN2 mechanisms, favoring elimination or radical pathways under photoredox conditions .
- Kinetic Data : Tertiary NHPI esters show 30% higher decarboxylation rates than primary analogs due to stabilized radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
